2-Amino-1-(oxan-4-yl)ethan-1-ol hydrochloride
Overview
Description
“2-Amino-1-(oxan-4-yl)ethan-1-ol hydrochloride” is a chemical compound with the CAS Number: 1334147-04-4 . It is a powder in physical form . The molecular weight of this compound is 181.66 .
Molecular Structure Analysis
The molecular formula of “this compound” is C7H16ClNO2 .Physical and Chemical Properties Analysis
“this compound” is a powder in physical form . It has a molecular weight of 181.66 .Scientific Research Applications
Synthesis and Properties of Protic Hydroxylic Ionic Liquids
Research by Shevchenko et al. (2017) explored the synthesis and properties of protic hydroxylic ionic liquids with two types of nitrogenous centers. The study highlighted the production of hydroxylic ionic liquids through the reaction of butyl glycidyl ether with 1-(3-aminopropyl)imidazole, followed by neutralization with ethanesulfonic acid. These ionic liquids exhibited low glass transition temperatures and high conductivity, suggesting potential applications in electrochemical devices and green solvents (Shevchenko et al., 2017).
Metal-free Photosensitization for Oxyimination of Alkenes
Patra et al. (2021) introduced a metal-free photosensitization protocol that allows for the simultaneous introduction of amine and alcohol functionalities into alkene feedstocks. This method utilizes oxime carbonate as a bifunctional reagent, demonstrating a novel approach to synthesizing 1,2-aminoalcohols, which are pivotal in pharmaceuticals and natural products. This advancement in synthetic chemistry enables more efficient and sustainable production of high-value organic molecules (Patra et al., 2021).
Enantioselective Synthesis Utilizing Amino Alcohols
The work by Demir et al. (2003) focused on the enantioselective synthesis of 2-amino-2-(2-furyl)ethan-1-ol, demonstrating its utility as a chiral building block for the preparation of serine and azasugars. Through selective conversion and oxazaborolidine-catalyzed enantioselective reduction, high enantiomeric excesses were achieved, underscoring the importance of amino alcohols in asymmetric synthesis (Demir et al., 2003).
Catalytic Asymmetric Synthesis of Amino Alcohols
Ramasastry et al. (2007) reported on the direct catalytic asymmetric synthesis of anti-1,2-amino alcohols and syn-1,2-diols through organocatalytic reactions. This research highlights the versatility of amino alcohols as intermediates in the synthesis of biologically active molecules and natural products, offering a practical approach to obtaining these important motifs with high enantioselectivity (Ramasastry et al., 2007).
Safety and Hazards
The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Properties
IUPAC Name |
2-amino-1-(oxan-4-yl)ethanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c8-5-7(9)6-1-3-10-4-2-6;/h6-7,9H,1-5,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKJIIRZLONSRMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CN)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1334147-04-4 | |
Record name | 2-amino-1-(oxan-4-yl)ethan-1-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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